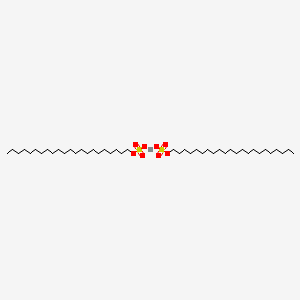![molecular formula C13H21ClN2O2 B13771466 dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride CAS No. 64059-22-9](/img/structure/B13771466.png)
dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride involves several steps. One common method includes the reaction of 3-dimethylamino-4-isopropylphenyl ester with methyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-methyl-, 3-dimethylamino-4-isopropylphenyl ester, hydrochloride
- Dimethylamino-4-isopropylphenyl ester derivatives
Uniqueness
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
64059-22-9 |
|---|---|
Molekularformel |
C13H21ClN2O2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-9(2)11-7-6-10(17-13(16)14-3)8-12(11)15(4)5;/h6-9H,1-5H3,(H,14,16);1H |
InChI-Schlüssel |
IDKRSPACENAVIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


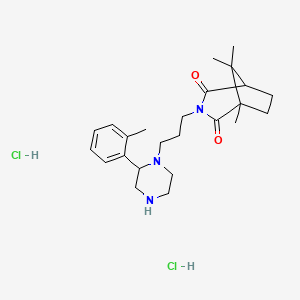
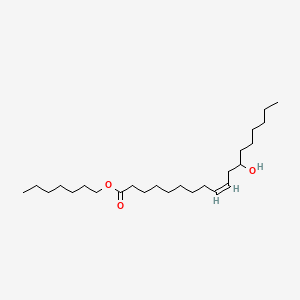
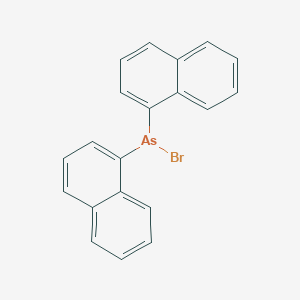
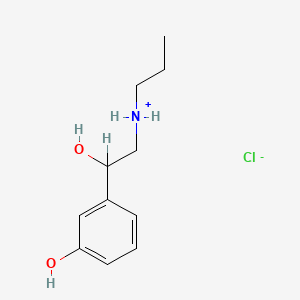
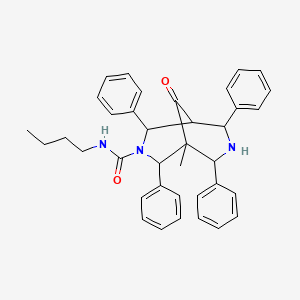
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)

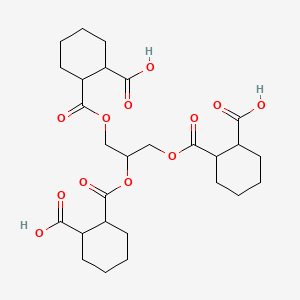
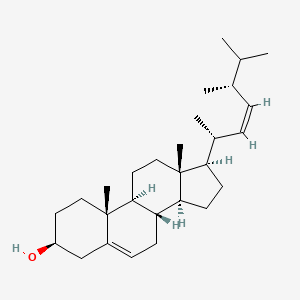
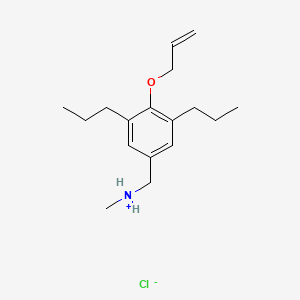
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
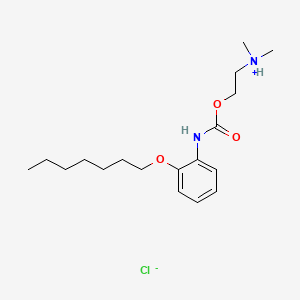
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
